molecular formula C21H26N2O4S B256457 methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B256457
M. Wt: 402.5 g/mol
InChI Key: PZZSOYHVGJHBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound with potential therapeutic applications. It belongs to the class of pyrimidothiazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
Methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound also has antioxidant properties and can scavenge free radicals. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

Methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, the compound has limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. In addition, its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for research on methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. One area of interest is its potential as a neuroprotective agent. Studies have shown that the compound can improve cognitive function and protect against neurodegenerative diseases. More research is needed to fully understand its effects on the brain and nervous system. Another area of interest is its potential as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells, and more research is needed to determine its efficacy against various types of cancer. Finally, more research is needed to understand the mechanism of action of the compound and to identify potential drug targets for future therapeutic development.
In conclusion, methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to establish its efficacy and safety in humans.

Synthesis Methods

The synthesis of methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been reported in the literature. The method involves the reaction of 2-amino-4-methylthiazole with ethyl acetoacetate and 3-methylbut-2-en-1-ol in the presence of a base. The resulting product is then treated with methyl chloroformate to yield the final compound. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.

properties

Product Name

methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-13(2)9-11-27-16-7-5-15(6-8-16)19-18(20(25)26-4)14(3)22-21-23(19)17(24)10-12-28-21/h5-8,13,19H,9-12H2,1-4H3

InChI Key

PZZSOYHVGJHBON-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCCC(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCCC(C)C)C(=O)OC

Origin of Product

United States

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